Okanin

説明

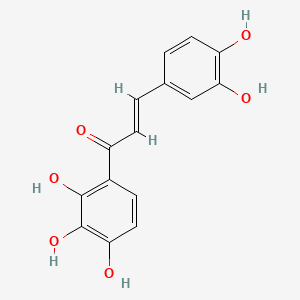

オカニンは、天然フェノール化合物の一種であるカルコンです。この化合物は、様々な生物活性と潜在的な治療用途で知られています。

準備方法

オカニンは、いくつかの方法で合成できます。一般的な合成経路の1つは、適切なアルデヒドとケトンを塩基性条件下で縮合させることです。 反応には通常、水酸化ナトリウムや水酸化カリウムなどの塩基が必要であり、カルコン構造の形成を促進するために高温で行われます 。 工業生産方法は、オカニンのような天然源からのオカニンの抽出を含み、その後、純粋な形態で化合物を単離するための精製プロセスが行われます .

化学反応の分析

オカニンは、酸化、還元、置換などの様々な化学反応を起こします。 オカニンは、特にCYP3A4とCYP2D6のシトクロムP450酵素と、混合および非競合的阻害によって相互作用することが知られています 。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

オカニンは、幅広い科学研究に応用されています。 化学では、シトクロムP450酵素など、様々な酵素の阻害剤としての可能性が研究されています 。 生物学では、オカニンの抗炎症作用と抗酸化作用が調査されています 。 医学では、マラリアなどの病状に対する潜在的な治療薬として有望であり、これはマラリア原虫のチロシルtRNAシンテターゼに対する阻害活性によるものです 。 さらに、オカニンは、食品産業で天然抗酸化剤として使用されています .

科学的研究の応用

Antioxidant Activity

Okanin exhibits strong antioxidant properties, which can help mitigate oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, particularly in the context of ischemic stroke. It has been shown to inhibit microglial activation and reduce the expression of pro-inflammatory cytokines, which are critical in the inflammatory response following brain injury . this compound's mechanism involves the suppression of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, highlighting its potential as a therapeutic agent for stroke recovery .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects by attenuating cognitive impairment associated with ischemic stroke. In animal models, this compound treatment improved cognitive function and reduced neuronal loss, suggesting its potential as a functional food component aimed at enhancing recovery post-stroke .

Induction of Apoptosis and Pyroptosis

This compound has been studied for its anticancer properties, particularly against oral squamous cell carcinoma (OSCC). It induces cell death through mechanisms involving both apoptosis and pyroptosis. In vitro studies have shown that this compound significantly reduces cell viability and colony formation in OSCC cell lines . The compound's IC50 values indicate potent cytotoxic effects, with lower concentrations leading to substantial reductions in cell growth.

Mechanistic Insights

The anticancer mechanisms of this compound involve:

- Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, disrupting their proliferation.

- Caspase Activation : The induction of apoptosis is confirmed through increased caspase-3/7 activity.

- Pyroptosis Markers : In vivo studies have demonstrated that this compound reduces tumor growth while activating pyroptosis-related markers such as CASP1 and GSDMD .

Data Table: Summary of this compound's Biological Activities

Case Study 1: this compound in Stroke Recovery

A study investigated the effects of this compound on cognitive impairment following ischemic stroke in mice. Results indicated that this compound treatment led to significant improvements in cognitive function and reduced inflammation markers. The study highlighted the potential of this compound as a functional food component for stroke recovery .

Case Study 2: this compound and Oral Cancer

In a series of experiments involving OSCC cell lines, this compound was shown to effectively inhibit cell growth and induce apoptosis. The findings support the use of this compound as a promising therapeutic agent for oral cancer treatment, warranting further clinical investigation .

作用機序

オカニンの作用機序は、特定の分子標的との相互作用に関係しています。 たとえば、オカニンは、水素結合と疎水性相互作用を介して活性部位に結合することにより、シトクロムP450酵素の活性を阻害します 。 マラリア原虫の場合、オカニンは、チロシルtRNAシンテターゼのチロシン結合部位と部分的なATP結合部位の両方に結合し、基質の結合を阻止し、寄生虫の産生を阻害します .

類似化合物との比較

オカニンは、3-ペンテン-2-オンなどの他のカルコンと類似しており、これらもα-β不飽和カルボニル基を持っています 。オカニンは、特定の酵素に対する強い阻害活性と、潜在的な治療用途が特徴です。 他の類似化合物には、ケルセチンやミリセチンなどのフラボノイドが含まれ、これらも酵素阻害と抗酸化作用を示します .

生物活性

Okanin, a naturally occurring chalcone predominantly found in the genus Bidens, has garnered attention due to its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an α-β unsaturated carbonyl group, which is critical for its biological activity. The compound's structural characteristics contribute to its interaction with various biological pathways, particularly in inflammatory responses and cancer cell proliferation.

Inhibition of Inflammatory Responses

Research indicates that this compound significantly inhibits the activation of microglia in response to lipopolysaccharide (LPS) stimulation. Specifically, it suppresses the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and reducing nuclear translocation of NF-κB p65. This action leads to decreased expression of inducible nitric oxide synthase (iNOS) and nitric oxide production in activated macrophages:

- Western Blot Analysis : this compound treatment resulted in a dose-dependent reduction of iNOS protein levels.

- mRNA Expression : this compound significantly inhibited LPS-induced iNOS mRNA expression at concentrations as low as 10 μM, demonstrating its potential as an anti-inflammatory agent .

Table 1: Effects of this compound on iNOS Expression

| Treatment Concentration (μM) | iNOS mRNA Expression (%) |

|---|---|

| Control | 11.6 ± 0.4 |

| LPS | 100.0 ± 1.3 |

| 1 | 94.8 ± 3.9 |

| 10 | 49.3 ± 1.3 |

| 30 | 18.0 ± 0.7 |

| 100 | 10.6 ± 0.6 |

Anticancer Activity

This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC). The compound induces G2/M phase arrest and pyroptosis, a form of programmed cell death associated with inflammation:

- Cell Viability Assays : this compound reduced colony formation in OSCC cells in a dose-dependent manner, with IC50 values indicating significant efficacy at concentrations as low as 20 μM.

- Mechanistic Insights : Flow cytometry revealed that this compound treatment led to increased sub-G1 fractions, indicative of apoptosis .

Table 2: Anticancer Effects of this compound on OSCC Cells

| Cell Line | IC50 (μM) | Colony Formation (%) |

|---|---|---|

| SAS | 20 | Reduced significantly |

| SCC25 | 25 | Reduced significantly |

Antithrombotic Effects

This compound has been investigated for its potential antithrombotic properties. Studies demonstrated that it could prolong coagulation time both in vitro and in vivo, suggesting a role in preventing thrombus formation .

Antimalarial Activity

Recent findings indicate that this compound exhibits significant inhibitory activity against Plasmodium falciparum, with an IC50 value of approximately 2.84 μM for PfTyrRS, an essential enzyme for parasite survival. The compound's low cytotoxicity (over 85% cell viability at concentrations up to 100 μM) further underscores its therapeutic potential .

Case Studies and Clinical Implications

The promising biological activities of this compound have led to its exploration as a candidate for nutraceutical applications aimed at preventing neurodegenerative disorders and inflammatory diseases. For instance, studies have suggested that this compound may serve as a nutritional preventive strategy due to its ability to modulate inflammatory pathways .

特性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBNFGRTUCCBTK-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-76-4, 38081-56-0 | |

| Record name | Okanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Okanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | OKANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。